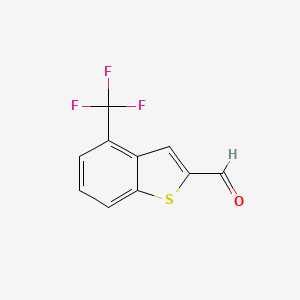

4-(Trifluoromethyl)benzothiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene-2-carboxaldehyde is an organosulfur compound . It is a fused solid that appears white to pale cream to cream to yellow to brown . It is also known as Thianaphthene-2-carboxaldehyde .

Synthesis Analysis

The synthesis of Benzo[b]thiophene-2-carboxaldehyde involves the preparation of the corresponding vinyl benzyl ether using Julia olefination .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carboxaldehyde is represented by the empirical formula C9H6OS . The SMILES string representation is O=Cc1cc2ccccc2s1 .Physical and Chemical Properties Analysis

Benzo[b]thiophene-2-carboxaldehyde has a molecular weight of 162.21 . It is a fused solid with a melting point range of 28.0-38.0°C . Another source mentions a melting point range of 32-36°C .Scientific Research Applications

Synthetic Chemistry : Benzo[b]thiophene-2-carboxaldehyde is used in synthetic chemistry, particularly in the synthesis of trans-diarylethenes, [1]benzo[2,3-h]isoquinoline, and related compounds. It undergoes condensation reactions with various reagents, leading to diverse products (Klemm, Severns, & Wynberg, 1991).

Preparation and Reactivity : Benzo[b]thiophene derivatives, including the 3-carboxaldehyde variant, have been reported for their preparation methods and reactivity in various chemical reactions, such as oxidation, reduction, and condensation reactions (Campaigne & Neiss, 1966).

Medicinal Chemistry : This compound is significant in medicinal chemistry due to its incorporation in molecules with various pharmacological properties. Derivatives of benzo[b]thiophene, including those starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have shown promising antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antimicrobial Research : Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their antimicrobial properties, particularly against multidrug-resistant Staphylococcus aureus. This highlights the potential of benzo[b]thiophene derivatives in addressing antimicrobial resistance (Barbier et al., 2022).

Organic Photoelectric and Semiconductor Applications : Benzo[b]thiophene derivatives are also used in fields like organic photoelectric materials and semiconductors. They serve as building blocks or intermediates for synthesizing pharmaceutically important molecules (Duc, 2020).

Selective Estrogen Receptor Modulators : Some benzo[b]thiophene derivatives are important for their role as selective estrogen receptor modulators. Methods for their synthesis have been developed, highlighting their significance in pharmaceutical applications (David et al., 2005).

Fluorescence and Heterocyclic Synthesis : Benzo[b]thiophene-5,6-dicarboxaldehyde has been used in heterocyclic synthesis and for the fluorescence determination of amino acids, demonstrating its utility in analytical chemistry (El‐Borai & Rizk, 2009).

Safety and Hazards

Properties

IUPAC Name |

4-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHLKWCXMAPNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2437675.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2437682.png)

![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)

![N,N-diethyl-2-[3-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2437688.png)

![5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2437691.png)